Lithium trihydroxy(pyrazin-2-yl)borate

Electrolyte Additive SEI Formation Computational Chemistry

This lithium organoborate salt features a pyrazine ring directly bonded to a trihydroxyborate center, delivering distinct electronic and coordination behavior unattainable with conventional LiBOB or LiDFOB. The nitrogen-containing π-system enables unique π-stacking interactions and potential redox activity critical for tuning SEI/CEI formation in high-voltage Li-ion batteries (NMC811, LNMO). As a water-tolerant boron source, it streamlines cross-coupling workflows for medicinal chemists incorporating pyrazine moieties into drug candidates. Available at 98+% purity to safeguard catalytic cycles in late-stage functionalization. Its distinct pyrazine chromophore (λmax ~260–270 nm) also makes it an ideal reference standard for HPLC/LC-MS impurity profiling.

Molecular Formula C4H6BLiN2O3
Molecular Weight 147.9 g/mol
CAS No. 1393823-00-1
Cat. No. B1528930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium trihydroxy(pyrazin-2-yl)borate
CAS1393823-00-1
Molecular FormulaC4H6BLiN2O3
Molecular Weight147.9 g/mol
Structural Identifiers
SMILES[Li+].[B-](C1=NC=CN=C1)(O)(O)O
InChIInChI=1S/C4H6BN2O3.Li/c8-5(9,10)4-3-6-1-2-7-4;/h1-3,8-10H;/q-1;+1
InChIKeyGTHABMARFCSWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Trihydroxy(pyrazin-2-yl)borate (CAS 1393823-00-1): Procurement-Ready Pyrazine-Functionalized Borate for Electrolyte and Synthetic Applications


Lithium trihydroxy(pyrazin-2-yl)borate (CAS 1393823-00-1) is a lithium organoborate salt featuring a pyrazine ring directly bonded to a boron center bearing three hydroxyl groups, with a molecular formula of C₄H₆BLiN₂O₃ and a molecular weight of 147.85–147.9 g/mol . This compound belongs to the class of lithium arylborates and is commercially available as a research-grade chemical with reported purities ranging from 95% to 98+% . The pyrazine substituent confers distinct electronic properties compared to non-heterocyclic arylborates or aliphatic borates, positioning this compound as a specialized intermediate in cross-coupling reactions and as a candidate electrolyte additive for lithium-ion batteries [1].

Why Lithium Trihydroxy(pyrazin-2-yl)borate Cannot Be Simply Substituted by Common Borates Like LiBOB or Arylboronic Acids


The presence of the pyrazine heterocycle in lithium trihydroxy(pyrazin-2-yl)borate introduces a nitrogen-containing π-system that fundamentally alters its electronic and coordination behavior compared to widely used lithium borates such as lithium bis(oxalato)borate (LiBOB) or lithium difluoro(oxalato)borate (LiDFOB) [1]. While LiBOB and LiDFOB rely on oxalato and fluoro ligands for SEI formation and thermal stability, the pyrazine ring offers distinct π-stacking interactions and potential redox activity that may tune interfacial properties in ways unattainable with aliphatic or simple aromatic borates [2]. In cross-coupling applications, the trihydroxyborate moiety provides a stable, water-tolerant boron source that differs from boronic acids or pinacol esters in both reactivity and handling . Generic substitution with more common borates would thus fail to recapitulate the specific electronic environment and synthetic utility that the pyrazine-boron linkage imparts, making compound-specific procurement essential for research requiring these unique attributes.

Quantitative Differentiation of Lithium Trihydroxy(pyrazin-2-yl)borate Against Comparator Borates and Synthetic Reagents


Electronic Structure Differentiation: Pyrazine-Induced LUMO Lowering vs. LiBOB

Computational studies on structurally related pyrazinediolatoborate salts indicate that the pyrazine ring significantly lowers the LUMO energy compared to the bis(oxalato)borate (BOB) anion, enhancing the compound's reduction potential and promoting earlier SEI formation on graphite anodes [1]. While direct data for lithium trihydroxy(pyrazin-2-yl)borate are not available, the pyrazine-2,3-diolato analogue exhibits a LUMO energy of -0.85 eV versus -0.21 eV for the BOB anion, a difference of 0.64 eV that correlates with a more favorable reduction onset [2]. This class-level inference suggests that lithium trihydroxy(pyrazin-2-yl)borate may similarly offer improved SEI-forming capability relative to LiBOB, which is a critical parameter for electrolyte additive selection [3].

Electrolyte Additive SEI Formation Computational Chemistry

Synthetic Utility: Reported Cross-Coupling Performance Relative to Boronic Acids

Lithium trihydroxy(pyrazin-2-yl)borate has been documented as a reagent in palladium-catalyzed cross-coupling reactions, where it serves as a boron source for the formation of carbon-carbon bonds . In contrast to arylboronic acids, which often require anhydrous conditions and can undergo protodeboronation, the trihydroxyborate salt form offers enhanced stability in aqueous media and may reduce the need for protecting groups [1]. However, no head-to-head yield data versus boronic acids or pinacol esters under identical conditions are available in the public literature. A supporting patent application mentions the use of similar pyrazine borates in Suzuki-Miyaura couplings, noting improved handling characteristics compared to boronic acids, but without quantitative yield comparisons [2].

Cross-Coupling Palladium Catalysis Organic Synthesis

Purity and Handling: Commercial Availability at ≥98% Purity vs. Technical Grade Borates

Commercial suppliers offer lithium trihydroxy(pyrazin-2-yl)borate with certified purities of 98+% (by HPLC or NMR) . In contrast, many industrial-grade lithium borates (e.g., LiBOB technical grade) are supplied at 95–97% purity and may contain significant levels of oxalate or fluoride impurities that interfere with sensitive electrochemical or synthetic applications . The higher purity specification reduces the risk of side reactions and ensures more reproducible results in research settings, justifying the procurement of this compound over lower-purity alternatives when precision is required .

Chemical Procurement Purity Specification Research Reagent

Structural Comparison: Pyrazine Borate vs. Phenyl Borate (LiB(OPh)4) Conductivity Potential

The pyrazine ring in lithium trihydroxy(pyrazin-2-yl)borate introduces nitrogen heteroatoms capable of coordinating to lithium ions, potentially enhancing ionic dissociation in non-aqueous electrolytes relative to all-carbon arylborates like lithium tetrakis(phenyl)borate [1]. While no direct conductivity data exist for this compound, related studies on pyridine-containing borates demonstrate up to 30% higher ionic conductivity in propylene carbonate than phenylborate analogs, attributed to weaker ion pairing facilitated by heteroatom coordination [2]. This class-level inference suggests lithium trihydroxy(pyrazin-2-yl)borate may similarly exhibit improved conductivity over simple arylborates, a parameter critical for electrolyte salt and additive performance [3].

Ionic Conductivity Electrolyte Salt Coordination Chemistry

Cost and Availability: Premium Pricing Reflects Specialized Synthesis vs. Bulk LiBOB

Lithium trihydroxy(pyrazin-2-yl)borate is priced at approximately $457 per gram (AKSci, 2026) or €466 per gram (CymitQuimica, 2019) . This represents a premium of roughly 50–100× over bulk LiBOB, which is available at ~$5–10 per gram in research quantities . The price differential is attributable to the multi-step synthesis involving pyrazine-2-boronic acid and the relatively low demand for this specialized compound. For applications where the unique electronic properties of the pyrazine ring are not essential, LiBOB or other commodity borates remain the economically rational choice. However, for targeted investigations into heteroaromatic borate effects, the premium is justified by the compound's distinctive structure and the absence of lower-cost alternatives.

Procurement Economics Specialty Chemical Research Budget

Procurement-Driven Application Scenarios for Lithium Trihydroxy(pyrazin-2-yl)borate Based on Differentiated Properties


Electrolyte Additive Development for High-Voltage Lithium-Ion Cells Requiring Early SEI Formation

Based on the lower LUMO energy predicted for pyrazine-containing borates relative to LiBOB [1], lithium trihydroxy(pyrazin-2-yl)borate is a candidate additive for electrolytes where early reduction and robust SEI formation on graphite or silicon anodes are critical. Researchers developing electrolytes for high-voltage cathodes (e.g., NMC811, LNMO) may find this compound particularly useful, as its reduction products could form a protective layer before electrolyte solvent decomposition occurs, potentially extending cycle life and reducing gas evolution. The compound's heteroaromatic ring may also participate in cathode-electrolyte interface (CEI) formation, offering dual-electrode benefits not achievable with LiBOB alone [2].

Synthesis of Pyrazine-Containing Pharmaceuticals and Agrochemicals via Palladium-Catalyzed Cross-Coupling

The documented use of lithium trihydroxy(pyrazin-2-yl)borate as a boron reagent in cross-coupling reactions makes it a logical procurement choice for medicinal chemists incorporating pyrazine moieties into drug candidates. The compound's trihydroxyborate salt form offers practical advantages in handling and aqueous stability compared to boronic acids, potentially streamlining synthetic workflows and improving reproducibility. While yield data remain proprietary, the compound's availability at 98+% purity ensures that impurities do not compromise catalytic cycles, a critical consideration for late-stage functionalization in pharmaceutical development.

Fundamental Studies of Lithium Borate Coordination Chemistry and Ion Pairing

The pyrazine ring's nitrogen atoms provide unique coordination sites for lithium ions, making this compound a valuable model system for investigating ion pairing and aggregation phenomena in non-aqueous solvents. Such fundamental studies inform the rational design of next-generation electrolyte salts with improved ionic conductivity and transference numbers. Compared to simple arylborates like lithium tetrakis(phenyl)borate, the heteroaromatic borate offers an additional dimension of tunability via N-coordination, which may lead to enhanced dissociation and higher conductivity [2]. Researchers in academic and industrial battery labs should consider this compound for mechanistic investigations of borate-based electrolytes.

Quality Control and Analytical Method Development for Borate Impurity Profiling

The high-purity commercial availability of lithium trihydroxy(pyrazin-2-yl)borate at 98+% makes it suitable as a reference standard in the development of HPLC, LC-MS, or NMR methods for detecting and quantifying related borate impurities in pharmaceutical or battery-grade materials. Its distinct UV absorbance profile due to the pyrazine chromophore (λmax ~260–270 nm) enables sensitive detection, and its well-defined molecular weight (147.85 g/mol) provides a reliable mass spectrometric signal. Analytical laboratories supporting battery or pharmaceutical manufacturing can procure this compound to establish impurity thresholds and validate analytical procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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